molecular formula C11H9N3 B1604308 2-(2-methyl-1H-imidazol-1-yl)benzonitrile CAS No. 892502-27-1

2-(2-methyl-1H-imidazol-1-yl)benzonitrile

Cat. No. B1604308
M. Wt: 183.21 g/mol
InChI Key: NCQQCFZREDABTC-UHFFFAOYSA-N
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Description

“2-(2-methyl-1H-imidazol-1-yl)benzonitrile” is a laboratory chemical . It is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds .

Scientific Research Applications

Fluorescence and Theoretical Calculations

2-(2-methyl-1H-imidazol-1-yl)benzonitrile and its derivatives have been explored for their fluorescent properties in scientific research. In a study by Boulebd et al. (2018), compounds bearing the (benz)imidazole moiety demonstrated intense blue fluorescence in solution at room temperature, showcasing their potential as fluorescent markers or probes in chemical and biological assays. Theoretical calculations using the TD-DFT/B3LYP/TZ2P approach were applied to understand the absorption band origin in these compounds, indicating their practical application in fluorescence-based studies (Boulebd et al., 2018).

Antimicrobial and Antitubercular Activities

Compounds synthesized from 2-(2-methyl-1H-imidazol-1-yl)benzonitrile have shown promising antimicrobial activities. Shruthi et al. (2016) designed and synthesized novel benzimidazole–oxadiazole hybrid molecules displaying potent antimicrobial and anti-tubercular activity against various strains, including Mycobacterium tuberculosis. This study highlights the compound's potential in developing new antimicrobial agents, especially against resistant bacterial strains (Shruthi et al., 2016).

Corrosion Inhibition

Research has also focused on the application of 2-(2-methyl-1H-imidazol-1-yl)benzonitrile derivatives as corrosion inhibitors. Yadav et al. (2016) studied benzimidazole derivatives for their inhibitive action against the corrosion of N80 steel in hydrochloric acid, revealing high efficiency in protection. This suggests a potential application in industries where metal corrosion is a significant issue, offering an effective solution to prolong the life of metal infrastructure (Yadav et al., 2016).

Luminescent Properties

The luminescent properties of 2-(2-methyl-1H-imidazol-1-yl)benzonitrile derivatives have been investigated, with studies demonstrating their potential in developing new luminescent materials. Tang et al. (2018) synthesized new imidazole salts that exhibited significant red-shifted emission bands compared to the free IMT, indicating their applications in optical devices and sensors (Tang et al., 2018).

Safety And Hazards

“2-(2-methyl-1H-imidazol-1-yl)benzonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid ingestion and inhalation, use only outdoors or in a well-ventilated area, and wear personal protective equipment .

properties

IUPAC Name

2-(2-methylimidazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-9-13-6-7-14(9)11-5-3-2-4-10(11)8-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQQCFZREDABTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640342
Record name 2-(2-Methyl-1H-imidazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1H-imidazol-1-yl)benzonitrile

CAS RN

892502-27-1
Record name 2-(2-Methyl-1H-imidazol-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892502-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methyl-1H-imidazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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